N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norleucine
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Overview
Description
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norleucine is a synthetic compound with intriguing properties It falls within a class of compounds known for their complex aromatic structures and potential biological activity
Synthetic Routes and Reaction Conditions
This compound is synthesized through a multi-step process, beginning with the formation of a benzo[a]heptalene intermediate. The intermediate undergoes various substitution reactions to introduce the acetylamino, trimethoxy, and oxo functional groups.
Reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to drive the substitutions efficiently.
Industrial Production Methods
Industrial production leverages similar synthetic routes but on a larger scale, utilizing bulk reagents and optimized reaction conditions to maximize yield and purity. This often involves automated reactors and rigorous quality control protocols.
Types of Reactions
The compound undergoes a variety of reactions, including oxidation, reduction, and substitution.
Oxidation: Can occur at the methoxy groups or the acetylamino group.
Reduction: May involve the ketone group, converting it to an alcohol.
Substitution: Mainly happens at the aromatic rings or at the amine group.
Common Reagents and Conditions
Oxidation: Utilizes reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Employs reagents like sodium borohydride or lithium aluminium hydride under anhydrous conditions.
Substitution: Often involves halogenation agents or nucleophiles under controlled pH and temperature.
Major Products Formed
Products vary based on the reaction type but may include hydroxyl derivatives (from reduction) or halogenated compounds (from substitution).
Scientific Research Applications
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norleucine is studied for its potential in several fields:
Chemistry: As a complex synthetic target, it helps in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its analogs are explored for their biological activity, including potential enzyme inhibition and cellular effects.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in materials science for creating novel polymers and as a chemical intermediate in various production processes.
Molecular Targets and Pathways
The compound's effects are linked to its ability to interact with specific enzymes and receptors. It may inhibit enzyme activity by binding to active sites or alter receptor functions by mimicking natural ligands.
Specific pathways involved include inhibition of oxidative stress pathways or modulation of signal transduction mechanisms in cells.
Comparison with Similar Compounds
Comparing N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norleucine with other compounds reveals its uniqueness.
Similar Compounds
N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]methylamine: Different amine substitution alters biological activity.
7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalene: Lacks the norleucine moiety, impacting its interaction with biological targets.
Uniqueness
Hope this satisfies your curiosity!
Properties
IUPAC Name |
2-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O7/c1-6-7-8-21(27(32)33)29-20-12-10-17-18(14-22(20)31)19(28-15(2)30)11-9-16-13-23(34-3)25(35-4)26(36-5)24(16)17/h10,12-14,19,21H,6-9,11H2,1-5H3,(H,28,30)(H,29,31)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKJMQPFRFOBGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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